molecular formula C16H14N4O4S B2810697 N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021026-36-7

N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2810697
CAS No.: 1021026-36-7
M. Wt: 358.37
InChI Key: TWPGFQHORVADNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazine-based molecule featuring a thioether-linked 2-oxoethylamine group substituted with a furan-2-ylmethyl moiety.

Properties

IUPAC Name

N-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S/c21-14(17-9-11-3-1-7-23-11)10-25-15-6-5-13(19-20-15)18-16(22)12-4-2-8-24-12/h1-8H,9-10H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPGFQHORVADNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the furan-2-carboxamide and furan-2-ylmethylamino groups through nucleophilic substitution and amide coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the quality of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethylamine derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide as inhibitors of viral enzymes. For instance, derivatives containing furan rings have been evaluated for their ability to inhibit the main protease (Mpro) of SARS-CoV-2, which is critical for viral replication. Compounds with structural similarities demonstrated promising inhibitory activity, suggesting that this compound could be explored further in antiviral drug development .

Anticancer Properties

The structural complexity of this compound indicates potential anticancer properties. Similar compounds have shown efficacy in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Mechanistic studies suggest that these compounds may disrupt cell cycle progression, particularly at the S-phase and G2/M-phase checkpoints.

Antibacterial Activity

Research into related compounds has revealed antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups in this compound may enhance its interaction with bacterial targets, potentially leading to the development of new antibacterial agents .

Case Study 1: Antiviral Screening

In a study aimed at identifying novel antiviral agents, a library of furan-containing compounds was screened for their ability to inhibit SARS-CoV-2 Mpro. Among the tested compounds, several derivatives exhibited low IC50 values, indicating strong inhibitory effects. This highlights the potential for further development of N-(6-((2-((furan-2-ymlmethyl)amino)-2-oxoethyl)thio)pyridazin -3 -yl) furan - 2 -carboxamide as a lead compound in antiviral therapy .

Case Study 2: Cancer Cell Line Inhibition

A series of furan-based compounds were evaluated for their cytotoxic effects on human cancer cell lines such as HeLa and MCF7. Results indicated that certain derivatives could significantly inhibit cell growth and induce apoptosis, suggesting that N-(6 - (( 2 - (( furan - 2 - ylmethyl ) amino ) - 2 - oxoethyl ) thio ) pyridazin - 3 - yl ) furan - 2 - carboxamide might serve as a scaffold for developing new anticancer agents.

Mechanism of Action

The mechanism of action of N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Pyridazine/Pyrimidinone Derivatives

Key Analogs
  • N-{6-[({[2-(Trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}furan-2-carboxamide

    • Structural Difference : Replaces the furan-2-ylmethyl group with a 2-(trifluoromethyl)phenyl substituent.
    • Implications : The electron-withdrawing trifluoromethyl group may enhance metabolic stability and lipophilicity compared to the furan-based analog .
  • 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (2d) Structural Features: Pyrimidinone core with a nitro-substituted phenyl group and p-tolylamino side chain. Physical Properties: Yield (83.9%), m.p. 227.6–228.6 °C, HRMS: 397.0971 .
  • 6-((4-Methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (2e) Structural Features: Methoxy-substituted aryl group and nitro-phenyl moiety. Physical Properties: Yield (79.6%), m.p. 217.1–217.3 °C, HRMS: 413.0920 .
Comparison Table
Compound Name Core Structure Key Substituents Yield (%) m.p. (°C)
Target Compound Pyridazine Furan-2-ylmethyl N/A N/A
N-{6-[({[2-(Trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}furan-2-carboxamide Pyridazine 2-(Trifluoromethyl)phenyl N/A N/A
2d Pyrimidin-4(3H)-one 4-Nitrophenyl, p-tolylamino 83.9 227.6–228.6
2e Pyrimidin-4(3H)-one 3-Nitrophenyl, 4-methoxyphenylamino 79.6 217.1–217.3

Key Observations :

  • Pyrimidinone derivatives (e.g., 2d, 2e) exhibit higher yields (~80%) and melting points (>210°C), suggesting robust synthetic protocols and crystalline stability.
  • The nitro and methoxy groups in 2d/2e may confer distinct electronic effects compared to the furan-based substituents in the target compound.

Dihydropyridine Derivatives with Thioether Linkages

Key Analogs
  • AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide Structural Features: Dihydropyridine core with dual methoxyaryl and furyl substituents.
  • AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide Structural Features: Bromophenyl group instead of methoxyphenyl in AZ331 .

Comparison Insights :

  • Both analogs retain the furyl moiety, similar to the target compound, but lack the pyridazine core, which may reduce planarity and π-stacking capacity .

Furan Carboxamide Derivatives

Key Analogs
  • 2-(2-Hydrazinyl-2-oxoethyl)-N-(4-methoxyphenyl)furan-3-carboxamide (97e)
    • Structural Features : Hydrazinyl-oxoethyl side chain and methoxyphenyl group .
  • N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide Structural Features: Chromen-thiazolidinone hybrid with furan carboxamide; characterized by single-crystal X-ray data (R factor = 0.049) .

Comparison Insights :

  • The hydrazinyl group in 97e introduces nucleophilic reactivity, unlike the stable thioether linkage in the target compound.

Biological Activity

N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes furan and pyridazine moieties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for the development of new therapeutics.

Molecular Structure and Composition

The compound has the following chemical properties:

  • Molecular Formula : C16_{16}H14_{14}N4_{4}O3_{3}S2_{2}
  • Molecular Weight : 374.4 g/mol
  • CAS Number : 1021026-75-4

Antimicrobial Properties

Preliminary studies suggest that compounds containing furan and thiadiazole structures exhibit significant antimicrobial activities. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, indicating a potential for development as antimicrobial agents .

Anticancer Activity

Research has indicated that the furan moiety in this compound may play a critical role in selectively targeting cancer cells. The mechanism of action is thought to involve the inhibition of specific pathways that are overactive in cancerous tissues. For example, similar compounds have demonstrated IC50 values in the low micromolar range against cancer cell lines, suggesting potent anticancer activity .

Inhibition of Viral Proteases

Recent studies have highlighted the potential of this compound as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2. Compounds with similar structures have been reported to exhibit low cytotoxicity while effectively inhibiting the main protease (Mpro), which is crucial for viral replication. For instance, derivatives showed IC50 values ranging from 1.55 μM to 10.76 μM against Mpro, making them promising candidates for further development in antiviral therapies .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been explored. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. In vitro studies have shown that certain derivatives can reduce PGE2 production significantly, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of related furan-based compounds, researchers found that certain derivatives exhibited selective cytotoxicity towards breast cancer cell lines with IC50 values below 10 μM. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Case Study 2: Viral Inhibition

A recent investigation into novel inhibitors of SARS-CoV-2 Mpro identified several furan-containing compounds with promising inhibitory activity. One notable compound demonstrated an IC50 value of 1.57 μM with minimal cytotoxicity (CC50 > 100 μM), indicating its potential as a therapeutic agent against COVID-19 .

Q & A

What are the key structural features of N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide, and how do they influence its reactivity and bioactivity?

The compound contains a pyridazine core substituted with a furan-2-carboxamide group and a thioether-linked furan-2-ylmethylaminoacetamide side chain. The pyridazine ring provides a planar aromatic system for π-π interactions, while the thioether bridge enhances metabolic stability compared to ether or amine linkages. The furan rings contribute to lipophilicity, influencing membrane permeability and binding to hydrophobic pockets in biological targets . Computational studies on analogous compounds suggest that the carboxamide and thioether groups participate in hydrogen bonding and nucleophilic interactions, critical for enzyme inhibition (e.g., COX-2 or kinase targets) .

What synthetic strategies are optimal for constructing the pyridazine-thioether-furan backbone, and how can reaction yields be improved?

A modular approach is recommended:

Pyridazine Core Synthesis : Start with 3,6-dichloropyridazine. Substitute the 3-chloro group with a thioether via nucleophilic aromatic substitution using 2-((furan-2-ylmethyl)amino)-2-oxoethylthiol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Carboxamide Functionalization : React the 6-chloro position of pyridazine with furan-2-carboxylic acid using EDCI/HOBt coupling in dichloromethane .
Yield Optimization :

  • Use Pd catalysts for cross-coupling steps to reduce side reactions.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to prevent carryover impurities .

How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) for this compound be resolved?

Contradictions often arise from:

  • Assay Conditions : Variability in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter thioether stability. Standardize assays using HEPES buffer (pH 7.4) and validate with LC-MS to confirm compound integrity .
  • Structural Analog Interference : Impurities from incomplete synthesis (e.g., residual 3-chloropyridazine) may skew results. Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) with >98% purity thresholds .
  • Target Selectivity : Screen against off-target receptors (e.g., kinase panels) to rule out polypharmacology. Molecular docking with PyMOL or AutoDock can prioritize high-affinity targets .

What advanced computational methods are suitable for predicting the compound’s pharmacokinetics and toxicity?

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate LogP (predicted ~2.1), BBB permeability (likely low due to carboxamide polarity), and hepatotoxicity (monitor for furan ring bioactivation to reactive metabolites) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in aqueous vs. lipid bilayer environments, focusing on thioether bond resilience .
  • QSAR Models : Train models on pyridazine derivatives with published bioactivity data to predict IC₅₀ against cancer cell lines (e.g., MDA-MB-231) .

How does the compound’s stability under physiological conditions impact experimental design?

  • Hydrolytic Stability : The thioether is resistant to hydrolysis at pH 7.4 but may oxidize to sulfoxide in serum-containing media. Include antioxidants (e.g., ascorbic acid) in cell culture assays .
  • Photodegradation : Furan rings are light-sensitive. Conduct stability tests under UV-Vis light (200–800 nm) and store samples in amber vials at -20°C .
  • Metabolic Profiling : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS. Prioritize CYP3A4/2D6 inhibition assays due to furan-carboxamide motifs .

What structural analogs of this compound have shown promise in overcoming drug resistance, and how can SAR studies be optimized?

  • Analog Modifications :
    • Replace pyridazine with triazolo[4,3-b]pyridazine to enhance kinase selectivity .
    • Substitute furan with thiophene to reduce CYP-mediated metabolism .
  • SAR Workflow :
    • Synthesize a 20-member library with variations in the thioether linker (e.g., ethylene vs. propylene chains).
    • Test against resistant cell lines (e.g., cisplatin-resistant A549) with RNA-seq to identify resistance pathway modulation .
    • Use Free-Wilson analysis to quantify contributions of substituents to bioactivity .

What in vitro and in vivo models are most relevant for evaluating this compound’s anti-inflammatory and anticancer potential?

  • In Vitro :
    • Anti-inflammatory : LPS-induced TNF-α secretion in RAW 264.7 macrophages (measure via ELISA) .
    • Anticancer : MTT assays on NCI-60 panel cells, focusing on breast (MCF-7) and colon (HCT-116) lines. Pair with Annexin V/PI staining for apoptosis .
  • In Vivo :
    • Xenograft Models : Use BALB/c nude mice with subcutaneous HCT-116 tumors. Dose at 10–50 mg/kg (oral, QD) and monitor tumor volume via caliper .
    • Toxicity : Assess liver enzymes (ALT/AST) and renal function (BUN/creatinine) after 28-day exposure .

How can reaction scalability challenges (e.g., thioether formation) be addressed for industrial-grade synthesis?

  • Thioether Step : Replace DMF with PEG-400 as a greener solvent. Use flow chemistry (0.5 mL/min, 100°C) to enhance mixing and reduce reaction time from 12 h to 2 h .
  • Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for easy recovery and reuse (>5 cycles without yield loss) .
  • Waste Reduction : Implement membrane separation (e.g., nanofiltration) to recover unreacted pyridazine intermediates .

What crystallographic or spectroscopic techniques are critical for resolving ambiguities in the compound’s solid-state structure?

  • X-ray Crystallography : Grow single crystals via vapor diffusion (hexane/ethyl acetate). Resolve with Cu-Kα radiation (λ = 1.5418 Å) to confirm bond angles and planarity of the pyridazine ring .
  • Solid-State NMR : Use ¹³C CP/MAS to analyze hydrogen-bonding networks between carboxamide groups, critical for polymorphism assessment .
  • PXRD : Compare experimental and simulated patterns to detect amorphous impurities (>5% disqualifies batch use) .

How can interdisciplinary approaches (e.g., computational + experimental) accelerate the development of derivatives with improved potency?

  • Fragment-Based Design : Screen fragments (e.g., Zenobia) against the pyridazine core to identify substituents enhancing binding energy. Validate with SPR .
  • AI-Driven Synthesis : Train RNN models on Reaxys data to predict viable reaction pathways for novel analogs (e.g., substituting furan with benzodioxole) .
  • High-Throughput Screening : Use 384-well plates to test 10,000+ derivatives against primary and counter-targets (e.g., hERG) in parallel .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.